molecular formula C27H28N4O4S B2807934 4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 451465-02-4

4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No. B2807934
M. Wt: 504.61
InChI Key: YOAYAUFNVZHPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a furan ring, an amine group, a thioether group, a quinazolinone ring, and a butanamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinazolinone ring would contribute to the rigidity of the molecule, while the amine, thioether, and butanamide groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the amine group could undergo reactions such as acylation or alkylation, while the thioether group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the amine and the amide could influence its solubility in different solvents .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • The derivatives of furan-2-carboxamide, including the structure similar to the compound , have shown significant potential as tyrosinase inhibitors. These inhibitors are crucial in the field of enzyme inhibition and could be utilized for various therapeutic and cosmetic applications. The compounds synthesized in this context demonstrated potent inhibition, surpassing the standard kojic acid. They also exhibited promising DPPH free radical scavenging abilities, indicating their antioxidant potential (Dige et al., 2019).
  • Azole derivatives originating from furan-2-carbohydrazide, which is structurally related to the compound , have been synthesized and shown to possess notable antimicrobial activities. This highlights the potential of these compounds in combating microbial infections (Başoğlu et al., 2013).

Structural and Chemical Analysis

  • The compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized and its structure was meticulously analyzed through various spectral techniques, showcasing the compound's stability and detailed molecular interactions (Sun et al., 2021).

Pharmacological Activities

  • A study focused on synthesizing 6-bromoquinazolinone derivatives, related to the compound of interest, revealed their pharmacological significance, particularly their anti-inflammatory, analgesic, and anti-bacterial activities. This study signifies the compound's potential role in developing new therapeutic agents (Rajveer et al., 2010).

Antitumor and Anticancer Properties

  • Novel 4-arylaminoquinazolines bearing a moiety similar to the compound demonstrated significant antitumor activities, particularly as EGFRwt-TK inhibitors. These findings provide a foundation for developing targeted anti-cancer drugs (Zhang et al., 2019).
  • The derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally akin to the compound of interest, exhibited antioxidant and anticancer activities, indicating their potential in therapeutic applications against diseases like glioblastoma and breast cancer (Tumosienė et al., 2020).

Safety And Hazards

As this compound has not been widely studied, its safety and hazards are not known. It would be important to handle it with care and use appropriate safety measures when working with it .

properties

IUPAC Name

4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c32-24(28-15-14-20-8-2-1-3-9-20)13-6-16-31-26(34)22-11-4-5-12-23(22)30-27(31)36-19-25(33)29-18-21-10-7-17-35-21/h1-5,7-12,17H,6,13-16,18-19H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAYAUFNVZHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.